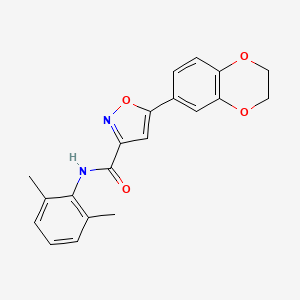
(1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, a phenyl group, and a pyrrolidinyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups can be introduced through substitution reactions using appropriate halogenated precursors.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution reactions involving pyrrolidine and suitable electrophilic intermediates.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidinyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced analogs with hydrogenated triazole or chlorophenyl groups.
Substitution Products: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science: It can be incorporated into polymers and materials with specific properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions in cell biology.
Medicine:
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving enzyme dysregulation or receptor malfunction.
Industry:
Agriculture: It can be used in the development of agrochemicals such as pesticides and herbicides.
Pharmaceuticals: The compound can be used in the synthesis of active pharmaceutical ingredients.
作用机制
The mechanism of action of (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and the attached functional groups enable the compound to bind to active sites or allosteric sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
相似化合物的比较
- (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(morpholin-1-yl)methanone
- (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone
- (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(azepan-1-yl)methanone
Uniqueness: The uniqueness of (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds with different substituents.
属性
分子式 |
C19H17ClN4O |
|---|---|
分子量 |
352.8 g/mol |
IUPAC 名称 |
[1-(3-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H17ClN4O/c20-15-9-6-10-16(13-15)24-18(14-7-2-1-3-8-14)21-17(22-24)19(25)23-11-4-5-12-23/h1-3,6-10,13H,4-5,11-12H2 |
InChI 键 |
YRAAHGPKMANUPX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-ethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11339384.png)
![N-[2-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-4-methylphenyl]propanamide](/img/structure/B11339391.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]adamantane-1-carboxamide](/img/structure/B11339397.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-ethoxybenzamide](/img/structure/B11339406.png)
![2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11339410.png)
![N-(2-chlorobenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11339412.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11339421.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone](/img/structure/B11339426.png)

![2-(2,3-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11339434.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11339439.png)

![2-(3,5-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11339466.png)
